Cas no 2034487-77-7 (N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034487-77-7x500.png)
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- IAQJZDTZEJYBTM-UHFFFAOYSA-N
- Cyclopropanecarboxamide, N-[2-(3-furanyl)-2-hydroxy-2-(2-thienyl)ethyl]-1-(2-methoxyphenyl)-
- N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- F6506-1829
- N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- 2034487-77-7
- AKOS026692091
- N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
-
- インチ: 1S/C21H21NO4S/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-11-26-13-15)18-7-4-12-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23)
- InChIKey: IAQJZDTZEJYBTM-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2OC)(C(NCC(C2C=COC=2)(O)C2SC=CC=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 383.11912932g/mol
- どういたいしつりょう: 383.11912932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 99.9Ų
じっけんとくせい
- 密度みつど: 1.318±0.06 g/cm3(Predicted)
- ふってん: 545.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.52±0.29(Predicted)
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-1829-100mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-2μmol |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-5mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-75mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-10μmol |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-50mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-3mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-5μmol |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-20μmol |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-1829-20mg |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2034487-77-7 | 20mg |
$99.0 | 2023-09-08 |
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamideに関する追加情報
Introduction to N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS No. 2034487-77-7)
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034487-77-7, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of both furan and thiophene heterocyclic rings, alongside a cyclopropane moiety, suggests potential for diverse biological activities. The incorporation of hydroxyl and methoxy substituents further enhances its structural complexity, offering multiple sites for interaction with biological targets.
The compound's structure is characterized by a cyclopropane ring substituted with an N-terminal amide group and a side chain containing both furan-3-yl and thiophen-2-yl aromatic units. This arrangement not only imparts unique electronic properties but also opens up possibilities for selective binding to specific biological receptors. The hydroxyl group in the side chain adds another layer of functional diversity, enabling hydrogen bonding interactions that could be crucial for drug-receptor recognition.
In recent years, there has been growing interest in the development of molecules that incorporate heterocyclic scaffolds due to their prevalence in bioactive natural products and their ability to modulate biological pathways effectively. The cyclopropane ring, in particular, is known for its ability to induce conformational constraints that can enhance binding affinity and selectivity. This structural feature has been exploited in various drug discovery programs to develop compounds with improved pharmacological profiles.
The combination of furan, thiophene, and cyclopropane moieties in N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide positions it as a promising candidate for further investigation in medicinal chemistry. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound also suggests potential applications in the development of multitarget drugs, which are designed to interact with multiple biological pathways simultaneously.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the amide group at the N-terminal position necessitates precise control over reaction conditions to avoid side products. Additionally, the presence of both hydroxyl and methoxy groups requires careful handling to prevent unwanted oxidation or demethylation during synthesis.
Evaluation of the pharmacological properties of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has revealed intriguing findings that warrant further exploration. Preliminary in vitro studies have indicated potential activity against certain enzymatic targets relevant to inflammatory diseases. The unique structural features of this compound may allow it to interact with these targets in a manner distinct from existing therapeutic agents, thereby offering new opportunities for therapeutic intervention.
The cyclopropane ring is particularly noteworthy for its ability to modulate protein-ligand interactions through steric constraints. This can lead to enhanced binding affinity and selectivity, which are critical factors in drug design. In addition, the presence of both furan and
In conclusion, N-[2-(
2034487-77-7 (N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide) 関連製品
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